2(5H)-Furanone, 4-chloro-5-(2-oxopropyl)-3-phenoxy-
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Overview
Description
2(5H)-Furanone, 4-chloro-5-(2-oxopropyl)-3-phenoxy- is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-chloro-5-(2-oxopropyl)-3-phenoxy- typically involves the reaction of 4-chloro-3-phenoxy-2(5H)-furanone with an appropriate reagent to introduce the 2-oxopropyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-chloro-5-(2-oxopropyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2(5H)-Furanone, 4-chloro-5-(2-oxopropyl)-3-phenoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-chloro-5-(2-oxopropyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
- 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
Uniqueness
2(5H)-Furanone, 4-chloro-5-(2-oxopropyl)-3-phenoxy- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxy group and furanone ring system differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
88969-74-8 |
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Molecular Formula |
C13H11ClO4 |
Molecular Weight |
266.67 g/mol |
IUPAC Name |
3-chloro-2-(2-oxopropyl)-4-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C13H11ClO4/c1-8(15)7-10-11(14)12(13(16)18-10)17-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
BWPBLVNJLQXRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=C(C(=O)O1)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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